Here are some specific examples of its use in scientific research:
1-Bromo-3,5-difluorobenzene can serve as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For instance, it was used in the preparation of 4-bromo-2,6-difluorobenzoic acid, a key intermediate in the synthesis of a potential anti-cancer drug [].
The unique electronic properties of 1-Bromo-3,5-difluorobenzene can be exploited in the design and development of liquid crystals. These materials exhibit specific optical properties that find applications in various technological fields, including displays and optical communication [].
Researchers are exploring the potential of 1-Bromo-3,5-difluorobenzene in the development of novel catalysts and materials with tailored properties. Its reactivity and functional groups can be utilized to create new materials for applications in various fields, such as energy storage and conversion [].
1-Bromo-3,5-difluorobenzene is an aromatic organic compound belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position (para position) and fluorine atoms at the third and fifth positions (meta positions) of the benzene ring.
This specific compound is not naturally occurring and is synthesized in laboratories for various research purposes. Its significance lies in its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties [].
1-Bromo-3,5-difluorobenzene has a six-membered carbon ring (benzene ring) with alternating single and double bonds. A bromine atom is attached to the first carbon atom, and fluorine atoms are attached to the third and fifth carbon atoms. The planar structure and delocalized electrons in the aromatic ring contribute to its unique chemical properties [].
Here are some key features of its structure:
1-Bromo-3,5-difluorobenzene can undergo various chemical reactions due to the presence of the reactive bromine atom and the activated aromatic ring. Here are some examples:
BrC6H3F2 + NaOH -> HOC6H2F3 + NaBr (Equation 1)
This palladium-catalyzed reaction allows for the introduction of a variety of vinyl or aryl groups at the position of the bromine atom. This reaction is valuable for creating more complex aromatic molecules.
The bromine atom can be exchanged with other metals like lithium (Li) using strong organometallic reagents like n-butyllithium (n-BuLi). This intermediate can then be used for further functionalization of the aromatic ring.
1-Bromo-3,5-difluorobenzene is a flammable liquid and can irritate the skin and eyes. Exposure may cause harm to organs through prolonged or repeated exposure [].
Here are some safety considerations for handling this compound:
1-Bromo-3,5-difluorobenzene serves multiple applications:
Several methods exist for synthesizing 1-bromo-3,5-difluorobenzene:
Several compounds share structural similarities with 1-bromo-3,5-difluorobenzene. Here is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Features |
---|---|---|
3-Bromoaniline | CHBr | Contains an amino group; used in dye synthesis. |
1-Bromo-2,4-difluorobenzene | CHBrF | Different fluorine positions; used in agrochemicals. |
1-Bromo-4-fluorobenzene | CHBrF | Only one fluorine; less reactive than 1-bromo-3,5-difluorobenzene. |
1-Bromo-2-fluorobenzene | CHBrF | Similar reactivity; different substitution pattern. |
Uniqueness: The presence of two fluorine atoms at the meta positions relative to the bromine atom enhances its electrophilic character compared to other bromo-substituted benzenes. This unique positioning allows for specific reactivity patterns that can be exploited in synthetic chemistry.
1-Bromo-3,5-difluorobenzene (CAS: 461-96-1) is a halogenated aromatic compound that has gained significant importance in organic synthesis over the decades. The historical development of this compound is tied to the broader evolution of halogenated aromatics in chemical research. Early reports of its synthesis appear in scientific literature from the 1950s, notably in the work of A. Roe and W.F. Little published in the Journal of Organic Chemistry in 1955, where they reported achieving a 60% yield through the bromination of 2,4-difluoroaniline followed by diazotization and deamination. Later studies by L.I. Kruse et al. in the 1980s achieved similar yields around 57%.
The development of more efficient synthesis routes continued through the 1990s, as evidenced by patents filed by Hoechst Aktiengesellschaft that described improved methods for preparing this compound through direct conversion of 3,5-difluoroaniline via diazotization and subsequent Sandmeyer reaction. This process innovation significantly increased yields to approximately 83%, making the compound more accessible for industrial and research applications.
1-Bromo-3,5-difluorobenzene occupies a distinct position in aromatic halogen chemistry due to its unique combination of different halogen atoms. This compound exemplifies several important concepts in halogenated aromatic chemistry:
The dual functionality of different halogens on the same aromatic ring provides a platform for selective transformations. The carbon-bromine bond is relatively weak and reactive compared to carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This differential reactivity allows chemists to perform selective transformations at the bromine position while maintaining the fluorine substituents.
The presence of fluorine atoms significantly influences the electronic properties of the benzene ring. Fluorine's high electronegativity creates a distinct electronic environment that affects both the reactivity and physical properties of the molecule. In electrophilic aromatic substitution reactions, the fluorine atoms act as meta-directors, deactivating the ring toward further substitution reactions. This directing effect is crucial in understanding and predicting reaction outcomes in synthetic planning.
The compound serves as an excellent model system for studying halogen effects in aromatic chemistry, contributing to fundamental understanding of electronic and steric influences in aromatic systems. Its synthesis via the Sandmeyer reaction also demonstrates important principles in diazonium chemistry and copper-catalyzed transformations.
In modern synthetic organic chemistry, 1-bromo-3,5-difluorobenzene has established itself as an important building block for various applications. Its utility stems from several key factors:
The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, and Sonogashira couplings), allowing for the formation of new carbon-carbon bonds. This reactivity pattern enables the construction of complex molecular architectures from relatively simple building blocks.
The fluorine atoms impart unique properties to resulting compounds, including enhanced metabolic stability, altered lipophilicity, and modified binding affinities in biologically active molecules. These properties are particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit improved pharmacokinetic profiles.
The combination of bromine and fluorine substituents creates opportunities for regioselective transformations, enabling precise control over reaction outcomes. This level of control is essential in multi-step syntheses of complex target molecules.
As noted in patent literature, 1-bromo-3,5-difluorobenzene serves as an intermediate for preparing pharmaceuticals and liquid crystal materials, demonstrating its importance in both medicinal chemistry and materials science. Its continued relevance in contemporary chemistry reflects its versatility as a synthetic building block in diverse application areas.
The Sandmeyer reaction begins with the diazotization of 3,5-difluoroaniline under acidic conditions. This involves treating the aniline derivative with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) at 0–5°C to form the diazonium salt intermediate. The electron-withdrawing fluorine substituents at the 3- and 5-positions stabilize the diazonium ion by reducing electron density on the aromatic ring, which mitigates premature decomposition [1]. Key parameters include maintaining low temperatures to prevent side reactions and ensuring stoichiometric excess of HBr to drive the reaction to completion.
The diazonium salt undergoes bromination via a copper(I)-catalyzed radical mechanism. Copper(I) bromide (CuBr) facilitates homolytic cleavage of the diazonium bond, generating an aryl radical that reacts with bromide ions to form 1-bromo-3,5-difluorobenzene [2]. The mechanism proceeds through three stages:
This pathway is highly selective for para-substituted arenes due to steric and electronic effects imposed by the fluorine substituents.
Optimizing the Sandmeyer reaction for 1-bromo-3,5-difluorobenzene involves:
Direct bromination of 2,4-difluoroaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) offers an alternative route. However, this method suffers from poor regioselectivity due to competing ortho/para-directing effects of fluorine substituents, resulting in mixtures of 1-bromo-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene [4].
Photochemical methods employ ultraviolet (UV) light to generate bromine radicals from Br₂, which react with 1,3,5-trifluorobenzene via radical chain mechanisms. This approach avoids diazonium intermediates but requires rigorous control of light intensity and reaction time to prevent over-bromination [3]. Yields remain modest (40–60%) compared to Sandmeyer routes.
Method | Yield (%) | Selectivity | Scalability |
---|---|---|---|
Sandmeyer Reaction | 70–85 | High | High |
Direct Bromination | 50–65 | Moderate | Moderate |
Photochemical | 40–60 | Low | Low |
The Sandmeyer reaction outperforms alternatives in yield and scalability, though photochemical methods show promise for niche applications requiring mild conditions [1] [3].
Flammable;Irritant;Health Hazard;Environmental Hazard